![molecular formula C30H40ClNO4 B1682829 Vapiprost hydrochloride CAS No. 87248-13-3](/img/structure/B1682829.png)
Vapiprost hydrochloride
Übersicht
Beschreibung
Vapiprost hydrochloride is a thromboxane A2 receptor antagonist . It inhibits the aggregation and ATP release stimulated with U-46619, collagen, or arachidonic acid (AA) at an IC50 of less than 2.1×10^-8 M .
Molecular Structure Analysis
The molecular formula of Vapiprost hydrochloride is C30H40ClNO4 . Its exact mass is 513.26 and its molecular weight is 514.103 . The IUPAC name is (Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride .Chemical Reactions Analysis
Vapiprost hydrochloride is known to inhibit the aggregation and ATP release stimulated with U-46619, collagen, or arachidonic acid (AA) at an IC50 of less than 2.1×10^-8 M .Physical And Chemical Properties Analysis
The molecular formula of Vapiprost hydrochloride is C30H40ClNO4 . Its exact mass is 513.26 and its molecular weight is 514.103 . The elemental analysis shows that it contains C, 70.09%; H, 7.84%; Cl, 6.90%; N, 2.72%; O, 12.45% .Wissenschaftliche Forschungsanwendungen
Cardiovascular Diseases
Vapiprost hydrochloride has been studied for its potential applications in treating cardiovascular diseases . It acts as a Thromboxane A2 receptor (TBXA2R) antagonist , which could have implications in managing conditions like myocardial ischemia .
Respiratory Diseases
This compound has also been explored in the context of respiratory diseases . For instance, it has been found to inhibit U-46619-induced contraction of guinea pig trachea , which could be beneficial in conditions like asthma .
Immune System Diseases
Vapiprost hydrochloride’s role as a TBXA2R antagonist suggests potential applications in immune system diseases. The TBXA2R pathway is involved in various immune responses, and blocking this receptor could modulate these responses.
Coronary Restenosis
The drug has been investigated for its potential use in treating coronary restenosis . By antagonizing the TBXA2R, it could potentially help prevent the narrowing of coronary arteries after a procedure to widen them.
Deep Vein Thrombosis
Phase III trials were underway in Japan for the treatment of deep vein thrombosis . However, these trials were later discontinued .
Vascular Smooth Muscle Contraction
Research has shown that Vapiprost hydrochloride can affect the signaling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery . This could have implications in various cardiovascular conditions.
Wirkmechanismus
Target of Action
Vapiprost hydrochloride primarily targets the Thromboxane A2 receptor (TBXA2R) . This receptor plays a crucial role in the pathophysiological processes of coronary artery disease .
Mode of Action
Vapiprost hydrochloride acts as a TBXA2R antagonist . It interacts with the TBXA2R, blocking its action and resulting in changes in the physiological processes mediated by this receptor .
Biochemical Pathways
The drug affects the Neuroactive ligand-receptor interaction and Platelet activation pathways . The downstream effects of these pathways are altered due to the antagonistic action of Vapiprost hydrochloride on the TBXA2R .
Pharmacokinetics
Vapiprost hydrochloride is rapidly cleared from plasma, with an elimination half-life of 69-84 minutes and a plasma clearance of 514-721 ml/min . These properties impact the drug’s bioavailability and effectiveness.
Result of Action
The action of Vapiprost hydrochloride results in the inhibition of platelet aggregation induced by the thromboxane A2 mimetic, U-46619 . This leads to a reduction in the contraction of coronary arteries, which is beneficial in the treatment of coronary artery disease .
Safety and Hazards
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO4.ClH/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31;/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34);1H/b2-1-;/t26-,27-,28-,30+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOBZRTZRQKKNC-UGNABIHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045689 | |
Record name | Vapiprost hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vapiprost hydrochloride | |
CAS RN |
87248-13-3 | |
Record name | Vapiprost hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087248133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vapiprost hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VAPIPROST HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292V8Q1MXQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.